molecular formula C23H18N4O4S B3563740 7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 371132-47-7

7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B3563740
CAS No.: 371132-47-7
M. Wt: 446.5 g/mol
InChI Key: HBDBQJFHTDRORB-UHFFFAOYSA-N
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Description

The compound 7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one features a complex tricyclic framework with fused heterocyclic rings. Key substituents include:

  • A furan-2-ylmethyl group at position 7, introducing oxygen-containing heteroaromaticity.
  • A 6-imino moiety, which may participate in tautomerism or act as a hydrogen-bond donor.
  • A 5-(4-methylphenyl)sulfonyl group, providing steric bulk and electron-withdrawing properties due to the sulfonyl linkage .

Properties

IUPAC Name

7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-15-7-9-17(10-8-15)32(29,30)19-13-18-22(25-20-6-2-3-11-26(20)23(18)28)27(21(19)24)14-16-5-4-12-31-16/h2-13,24H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDBQJFHTDRORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371132-47-7
Record name 1-(2-FURYLMETHYL)-2-IMINO-3-[(4-METHYLPHENYL)SULFONYL]-1,2-DIHYDRO-5H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-5-ONE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. The starting materials often include furan derivatives, sulfonyl chlorides, and triazine compounds. The reaction conditions may involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of tricyclic heterocycles with variations in substituents and core structures. Below is a comparative analysis with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Analogous Tricyclic Compounds

Compound Name & CAS No. Molecular Formula Key Substituents/Modifications Structural Features Notes
Target Compound Not specified 5-(4-methylphenyl)sulfonyl, 6-imino, 7-(furan-2-ylmethyl) 1,7,9-Triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one core Sulfonyl group enhances stability; furan contributes to lipophilicity
Ethyl 7-(furan-2-ylmethyl)-... (CAS 685860-24-6) C27H19F3N4O5 5-carboxylate, 6-[4-(trifluoromethyl)benzoyl]imino Similar tricyclic core with trifluoromethyl benzoyl and ester groups Trifluoromethyl group may improve metabolic resistance; ester enhances solubility
5-(4-fluorobenzenesulfonyl)-... (CAS 862488-54-8) Not specified 5-(4-fluorobenzenesulfonyl), 7,11-dimethyl 1,7,9-Triazatricyclo[8.4.0.0³,⁸] core with methyl substituents Fluorine atom increases electronegativity, potentially enhancing binding affinity
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo... Not specified 3,7-dithia, 9-(4-methoxyphenyl) Tetracyclic system with sulfur atoms and methoxyphenyl group Sulfur atoms may alter redox properties; methoxy improves membrane permeability

Key Observations :

Heteroatom Variations: Replacement of nitrogen/sulfur (e.g., 3,7-dithia in ) alters electronic properties and ring strain, influencing reactivity and solubility.

Functional Moieties: The 6-imino group in the target compound contrasts with the 6-[4-(trifluoromethyl)benzoyl]imino group in CAS 685860-24-6, where the trifluoromethyl moiety enhances metabolic stability and hydrophobic interactions . Furan vs.

Synthetic Pathways :

  • Cross-coupling reactions (e.g., Suzuki-Miyaura in ) and sulfonylation are likely methods for introducing aryl and sulfonyl groups. Crystallographic tools like SHELXL and ORTEP-3 (referenced in ) are critical for structural validation.

Analytical and Pharmacological Considerations

  • Structural Elucidation : X-ray crystallography (via SHELX ) and LC/MS (as in ) are pivotal for confirming the tricyclic framework and substituent positions.
  • The 4-methylphenyl group may optimize pharmacokinetics by balancing lipophilicity and solubility.

Biological Activity

The compound 7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a triazatricyclo framework with various functional groups that contribute to its biological activity. The presence of the furan ring and sulfonyl group is particularly noteworthy as these moieties are often associated with diverse biological effects.

Molecular Formula

  • C : 24
  • H : 20
  • N : 4
  • O : 4
  • S : 1

Structural Features

The compound features:

  • A furan ring which is known for its role in various biological activities.
  • A sulfonyl group that may enhance solubility and bioavailability.
  • An imino group that can participate in hydrogen bonding interactions.

Antimicrobial Properties

Research has indicated that compounds similar to the one exhibit significant antimicrobial activity. For instance, derivatives of furan have been shown to inhibit bacterial growth effectively. The specific mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds with similar structures. For example, furan-containing compounds have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of PI3K signaling pathways .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors and inhibiting their activity.
  • Cell Signaling Disruption : Alteration of signaling pathways involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A recent study evaluated the cytotoxicity of furan derivatives against several cancer cell lines. The results indicated that modifications in the furan ring significantly enhanced anticancer activity, suggesting that structural optimization could lead to more potent compounds .
  • Antimicrobial Efficacy :
    • Another research focused on the antimicrobial properties of sulfonyl derivatives found that compounds similar to the target compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Pharmacokinetics and Toxicology :
    • Preliminary toxicity assessments suggest that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile and pharmacokinetic properties in vivo .

Data Table: Biological Activity Overview

Activity TypeAssessed EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPI3K signaling pathway inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Reactant of Route 2
7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

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